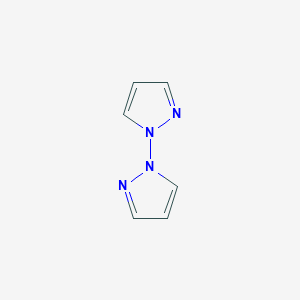

1,1'-Bipyrazole

説明

1,1’-Bipyrazole is a type of bipyrazole, which is a structural motif of many natural products, pharmaceuticals, and organic materials . It is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of bipyrazoles has been a topic of considerable research. A “pre-join” approach has been reported for the dehydrogenative synthesis of biazoles, which are challenging to prepare using conventional methods . This strategy enables the homocoupling of biazoles and the heterocoupling of two different azoles . Another method involves the condensation reaction of 1,3-dicarbonyl compounds with hydrazine .Molecular Structure Analysis

The molecular structure of 1,1’-Bipyrazole is characterized by two pyrazole rings connected by a single bond . Each pyrazole ring contains three carbon atoms and two adjacent nitrogen atoms .Physical and Chemical Properties Analysis

Unsubstituted pyrazole, a related compound, is a colorless solid with a melting point in the range of 69–70 °C and a boiling point in the range of 186–188 °C . The properties of 1,1’-Bipyrazole might be similar but could vary depending on the specific substituents.科学的研究の応用

Corrosion Inhibition

1,1'-Bipyrazole derivatives have been extensively studied for their inhibitory effects on corrosion, particularly for steel and iron in acidic media. Research demonstrates that these compounds are efficient corrosion inhibitors. The efficacy of these inhibitors is influenced by concentration, with higher concentrations generally resulting in better performance. Notably, certain bipyrazole compounds have been shown to act as mixed-type inhibitors, impacting both anodic and cathodic reactions in the corrosion process. Studies also reveal that these inhibitors adhere to the metal surfaces via the Langmuir adsorption isotherm model, suggesting a strong and efficient binding to the corroded material (Chetouani et al., 2005), (Zarrok et al., 2012), (Elayyachy et al., 2005).

Quantum Chemical Analysis

Quantum chemical studies provide insights into the inhibitory mechanisms of bipyrazole compounds. These studies involve calculations of parameters such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the energy gap, which are critical for understanding the interaction between inhibitors and metal surfaces. Such analyses are essential for predicting the performance of these inhibitors in practical applications (Laarej et al., 2010).

Synthetic Methodologies and Applications

There are various synthetic methodologies for producing bipyrazole systems, and these compounds find applications in several industrial and research fields. The synthesis approach can significantly impact the properties and thus the application of these compounds. Research in this area is crucial for the development of new materials and chemicals with specific desired properties (Abdel-Wahab & Dawood, 2012).

Supramolecular Isomerism and Porous Properties

Bipyrazole compounds exhibit unique characteristics such as supramolecular isomerism and framework flexibility. These features are particularly relevant in the context of porous materials, where the arrangement of molecules can significantly impact the material's properties. Such characteristics are important in applications like gas storage, catalysis, and sensor technology (Zhang & Kitagawa, 2008).

Anti-Inflammatory and Analgesic Applications

While the focus is on non-drug-related applications, it's notable that some bipyrazole derivatives have shown potential in medicinal chemistry, particularly in anti-inflammatory and analgesic properties. These findings could lead to the development of new therapeutic agents based on bipyrazole structures (Faour et al., 2016).

Safety and Hazards

将来の方向性

The future development of bipyrazole energetic compounds includes screening reported bipyrazole energetic compounds with excellent performance for synthetic and application research, designing and synthesizing more bipyrazole compounds with excellent and comprehensive properties by explosophore and nitrogen-rich cation .

特性

IUPAC Name |

1-pyrazol-1-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-3-7-9(5-1)10-6-2-4-8-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPPXKMDOHDBGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621115 | |

| Record name | 1,1'-Bipyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90499-57-3 | |

| Record name | 1,1'-Bipyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

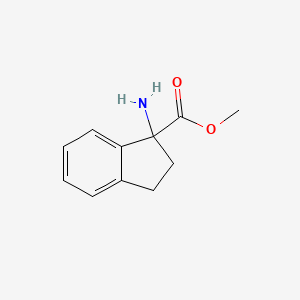

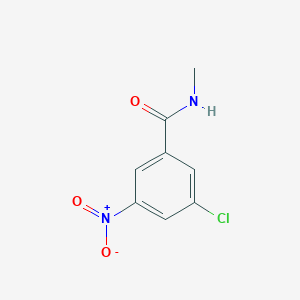

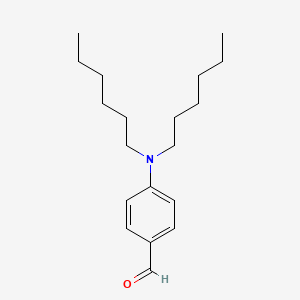

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3058550.png)

![4-[N-methyl2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid](/img/structure/B3058551.png)

![4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3058557.png)

![Bis[4-(trifluoromethyl)phenyl] sulfide](/img/structure/B3058565.png)